molecular formula C7H3N3O9 B3060413 3-Hydroxy-2,4,6-trinitrobenzoic acid CAS No. 33927-45-6

3-Hydroxy-2,4,6-trinitrobenzoic acid

Cat. No.: B3060413
CAS No.: 33927-45-6
M. Wt: 273.11 g/mol
InChI Key: MUQNQWRNZSFYBX-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,6-trinitrobenzoic acid is an organic compound known for its high explosive properties It is a nitrated derivative of benzoic acid and is characterized by the presence of three nitro groups and one hydroxyl group attached to the benzene ring

Scientific Research Applications

3-Hydroxy-2,4,6-trinitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: Due to its explosive properties, it is used in the production of explosives and related materials.

Mechanism of Action

TNBA’s explosive properties arise from its highly nitrated structure. When subjected to heat or shock, it rapidly decomposes, releasing energy in the form of a detonation. The exact mechanism of its explosive behavior involves complex interactions between the nitro groups and the benzene ring .

Safety and Hazards

  • Precautionary Statements : Handle with care and follow safety protocols .

Preparation Methods

3-Hydroxy-2,4,6-trinitrobenzoic acid is typically prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). The oxidation process can be carried out using various oxidizing agents such as nitric acid and potassium chlorate or dichromate . The reaction conditions often involve heating and the use of acidic media to facilitate the oxidation process. Industrial production methods may involve more controlled and large-scale oxidation processes to ensure the purity and yield of the compound .

Chemical Reactions Analysis

3-Hydroxy-2,4,6-trinitrobenzoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, potassium chlorate, dichromate, and tin. The major products formed from these reactions are 1,3,5-trinitrobenzene and 2,4,6-triaminobenzoic acid .

Comparison with Similar Compounds

3-Hydroxy-2,4,6-trinitrobenzoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-hydroxy-2,4,6-trinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O9/c11-6-3(9(16)17)1-2(8(14)15)4(7(12)13)5(6)10(18)19/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQNQWRNZSFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536479
Record name 3-Hydroxy-2,4,6-trinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33927-45-6
Record name 3-Hydroxy-2,4,6-trinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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